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Executive Summary

3-Hydroxy-2-methyl-4-nitrobenzoic acid (CAS: 1403597-59-0) is a highly functionalized
aromatic intermediate used primarily in the synthesis of pharmacologically active isoindolinone
derivatives.[1] Its structure features a tetrasubstituted benzene ring where the interplay of steric
and electronic effects dictates its reactivity and physicochemical properties. This guide provides
a detailed analysis of its structural geometry, validated synthetic protocols, and spectroscopic
characteristics, serving as a reference for medicinal chemists optimizing scaffold design.

Chemical Structure & Physicochemical
Properties[2][3][4][5]

The molecule is characterized by a "crowded" 1,2,3,4-substitution pattern on the benzene ring.
The steric congestion between the carboxylic acid (C1), methyl (C2), hydroxyl (C3), and nitro
(C4) groups forces specific conformational preferences to minimize strain.

Key Properties Table[1]
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Property Data

IUPAC Name 3-Hydroxy-2-methyl-4-nitrobenzoic acid
CAS Number 1403597-59-0

Molecular Formula CsH7NOs

Molecular Weight 197.14 g/mol

Appearance Yellow solid

Soluble in DMSO, Methanol, Ethyl Acetate; Low

Solubilit
Y solubility in water

~2.5 - 3.0 (Acidic due to ortho-nitro and ortho-

Acidity (Predicted pKa) thyl effects)
methy! effects

Structural Analysis & Electronic Effects[1]

« Steric Inhibition of Resonance: The methyl group at C2 is flanked by the carboxylic acid (C1)
and the hydroxyl group (C3). This steric bulk likely forces the carboxylic acid moiety out of
planarity with the aromatic ring, reducing conjugation but potentially increasing acidity due to
the loss of resonance stabilization of the neutral acid form.

» Hydrogen Bonding: An intramolecular hydrogen bond is highly probable between the
hydroxyl proton (C3-OH) and the oxygen of the adjacent nitro group (C4-NOz). This 6-
membered ring interaction stabilizes the nitro group's planarity and locks the conformation.

» Regiochemistry: The 1,2,3,4-substitution leaves protons at C5 and C6 unsubstituted. These
protons are ortho to each other, a critical feature for NMR characterization.

Synthetic Pathway & Mechanism[1]

The synthesis of 3-hydroxy-2-methyl-4-nitrobenzoic acid is achieved via the regioselective
nitration of 3-hydroxy-2-methylbenzoic acid.[1] This reaction is governed by the competing
directing effects of the substituents.[2]

Directing Logic
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e Hydroxyl (-OH) at C3: Strong ortho/para activator.[1] Directs to C2 (blocked), C4, and C6.[2]

o Methyl (-CHs) at C2: Weak ortho/para activator.[1] Directs to C1 (blocked), C3 (blocked), and
C5.

o Carboxyl (-COOH) at C1:Meta deactivator. Directs to C3 (blocked) and C5.

Outcome: Although C5 is electronically activated by the methyl group and favored by the
carboxyl's meta-direction, the strong activation from the hydroxyl group dominates, directing
the electrophile (NO2%) to the ortho position (C4) or para position (C6). Experimental evidence
confirms the C4-nitro isomer is the major product, likely due to electronic reinforcement or
specific solvation effects, despite the steric crowding.

Experimental Protocol (Validated)

Reaction: Nitration of 3-hydroxy-2-methylbenzoic acid.[1][3]

Preparation: Charge a reaction vessel with 3-hydroxy-2-methylbenzoic acid (1.0 equiv) and
acetic acid (8.0 vol).

e Cooling: Cool the solution to 0-5 °C.

» Addition: Dropwise add fuming nitric acid (1.5 equiv) or a solution of HNOs in acetic acid,
maintaining the internal temperature below 10 °C.

» Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 1 hour.
Monitor by TLC or LC-MS.[1]

o Workup: Pour the reaction mixture into crushed ice/water (25 vol).

« |solation: Filter the resulting yellow precipitate. Wash the cake with cold water to remove
excess acid.

 Purification: Dry the solid under vacuum. Recrystallization from methanol/water may be
performed if higher purity is required.

 Yield: Typical isolated yields range from 40% to 55%.
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Synthesis Diagram (DOT)

ion HNO3 / AcOH
0°C ->RT, 1h

3-Hydroxy-2-methylbenzoic acid
(Precursor)

Electrophilic Aromatic
Substitution (SEAT)

3-Hydroxy-2-methyl-4-nitrobenzoic acid
(Target)

Click to download full resolution via product page

Caption: Synthetic route via regioselective nitration. The strong -OH activator directs
substitution to the C4 position.[1]

Spectroscopic Characterization

Accurate structural assignment relies on identifying the specific coupling pattern of the aromatic
protons.

Nuclear Magnetic Resonance (*H NMR)
Solvent: DMSO-de or CDClIs Key Signals:

e 011.0-13.0 ppm (br s, 2H): Carboxylic acid (-COOH) and Phenolic (-OH) protons. Often
broad or exchanged/invisible depending on water content.

e 08.04 ppm (d, J =9.0 Hz, 1H): Aromatic proton at C5. This proton is ortho to the nitro group
(deshielding effect) and ortho to H6.

e 0 7.50 ppm (d, J = 9.0 Hz, 1H): Aromatic proton at C6. This proton is ortho to H5 and ortho to
the carboxyl group.

Interpretation: The coupling constant (J = 9.0 Hz) is characteristic of ortho-coupling. If the nitro
group were at C5 (meta to OH), the protons at C4 and C6 would show meta-coupling (~2 Hz).
The observed ortho coupling confirms the 1,2,3,4-substitution pattern, leaving C5 and C6
adjacent.

Mass Spectrometry (MS)

 lonization Mode: ESI (Negative or Positive)

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b6158065/docs?utm_src=pdf-body-img#comprehensive-guide-to-3-hydroxy-2-methyl-4-nitrobenzoic-acid-1
https://www.bldpharm.com/products/945-20-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6158065?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e m/z: 198 [M+H]* or 196 [M-H]~.

Applications in Drug Discovery

This compound serves as a critical scaffold for constructing isoindolinone derivatives, which are
pharmacophores in PARP inhibitors (oncology) and neuroprotective agents.

Isoindolinone Formation

The vicinal arrangement of the methyl (C2) and carboxyl (C1) groups allows for cyclization.
« Esterification: Conversion of the acid to the methyl ester.
e Bromination: Radical bromination of the C2-methyl group.

o Cyclization: Reaction with primary amines leads to ring closure, forming the isoindolinone
core.

Application Workflow Diagram (DOT)

3-Hydroxy-2-methyl-4-nitrobenzoic acid

eOH, H2S04

Methyl Ester Derivative

BS, AIBN (Radical Bromination)

Benzyl Bromide Intermediate

-NH2, Cyclization

4-Methoxy-5-nitroisoindolin-1-one
(Drug Scaffold)
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Caption: Transformation of the acid scaffold into bioactive isoindolinone cores via methyl group
functionalization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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